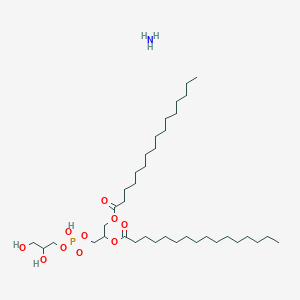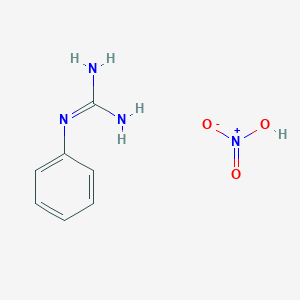
Phenylguanidine nitrate
Descripción general
Descripción
Phenylguanidine nitrate is a chemical compound that can participate in various chemical reactions and has been studied for its diverse properties and potential applications. This compound is related to the broader class of guanidines, which are known for their role in biological systems and synthetic applications.
Synthesis Analysis
The synthesis of phenylguanidine derivatives often involves the reaction of nitroguanidine with aromatic compounds. For example, 3-amino-1-nitroguanidine can be synthesized via hydrazinolysis of nitroguanidine and further reacted with transition metal salts to form various complexes, indicating a versatile approach to synthesizing phenylguanidine nitrate and its derivatives (Fischer et al., 2013).
Molecular Structure Analysis
The molecular structure of phenylguanidine derivatives has been examined in various studies. For instance, the crystal and molecular structure of 1-phenyl-2-nitroguanidine shows two almost planar fragments: the nitroguanyl and phenyl groups, highlighting the non-planar nature of these molecules and their intermolecular interactions (Astakhov et al., 2012).
Chemical Reactions and Properties
Phenylguanidine nitrate and its derivatives participate in a range of chemical reactions. For instance, N-Aryl N'-hydroxyguanidines have been studied for their ability to donate nitric oxide after selective oxidation by nitric oxide synthases, indicating a potential for selective NO donation in biological systems (Renodon-Cornière et al., 2002).
Physical Properties Analysis
The physical properties of phenylguanidine nitrate derivatives are crucial for their handling and potential applications. The synthesis and properties of phenyl substituted derivatives of 2-phenyl-1,1,3,3-tetramethylguanidine, for example, discuss the impact of substituent effects on the physical properties of these compounds (Pruszyński, 1987).
Chemical Properties Analysis
The chemical properties of phenylguanidine nitrate, including its reactivity and interactions with other molecules, are of significant interest. Studies on the aerobic oxidation of N-hydroxyguanidine compounds to nitric oxide provide insights into the chemical behavior and potential applications of these compounds in mimicking biological processes (Xiang et al., 2016).
Aplicaciones Científicas De Investigación
Cardiovascular Activity and Adrenergic Blocking Effects : Studies have shown that compounds like phenylguanidines, which are structurally similar to beta-phenylethylamines, exhibit significant cardiovascular effects, predominantly vasoconstriction without cardiac stimulation. Specific phenylguanidines with certain aromatic substitutions demonstrate potent activity via alpha-adrenergic mechanisms (Hughes, Liu, & Enkoji, 1975).
Inhibition of Nitric Oxide Synthesis and Anti-Inflammatory Effects : Aminoguanidine, a derivative of guanidine, is a selective inhibitor of inducible nitric oxide synthase (iNOS) and exhibits various therapeutic effects. For instance, it has been used to alleviate endotoxin-induced uveitis in rats by inhibiting nitric oxide production, suggesting its role in managing inflammatory conditions (Tilton et al., 1994).
Antimicrobial and DNA-Binding Properties : Research has identified several ferrocenyl phenylguanidines with significant antimicrobial and DNA-binding abilities. These compounds, particularly those with chlorophenyl substitutions, demonstrate notable antibacterial and antifungal activities and could potentially serve as anticancer or antifungal agents (Gul et al., 2013).
Neuroprotective Effects : Aminoguanidine has been studied for its neuroprotective effects. It reduces brain lesion volume after cold injury in rats and has potential applications in treating brain injuries by inhibiting enzymes like iNOS and others involved in oxidative stress and inflammation (Görlach et al., 2000).
Effects on Eye Diseases : In diabetic models, aminoguanidine inhibits the development of retinopathy, potentially through its action on the nitric oxide pathway. It is indicative of its therapeutic potential in managing eye diseases related to diabetes (Du, Smith, Miller, & Kern, 2002).
Radioprotective Effects : Aminoguanidine also shows radioprotective effects against small-bowel damage induced by whole-abdominal irradiation in rats, primarily through its antioxidant properties, rather than inhibiting nitric oxide production (Huang, Wang, Lin, & Yang, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
nitric acid;2-phenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.HNO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHKZQUSGDYVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379465 | |
| Record name | Nitric acid--N''-phenylguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylguanidine nitrate | |
CAS RN |
18860-78-1 | |
| Record name | Nitric acid--N''-phenylguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenylguanidine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



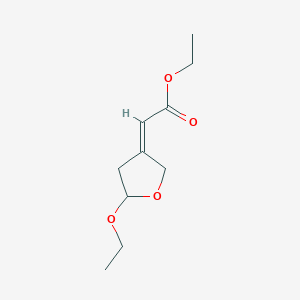

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)

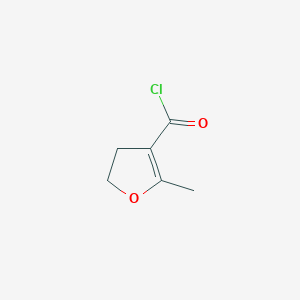
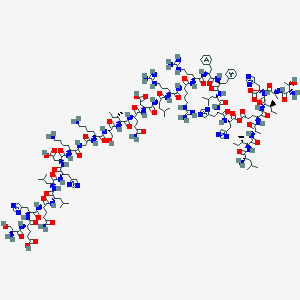
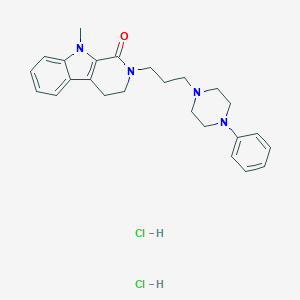
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
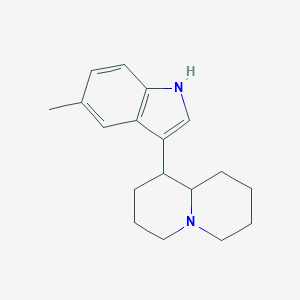
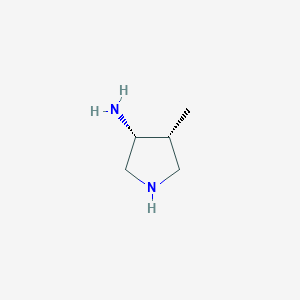
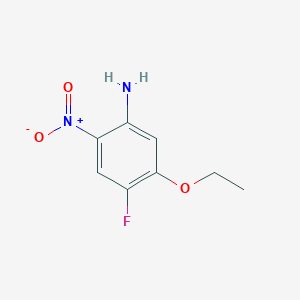
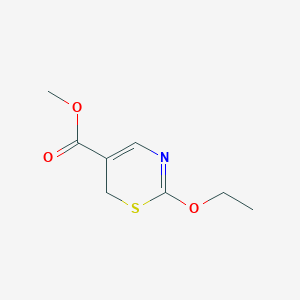
![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
